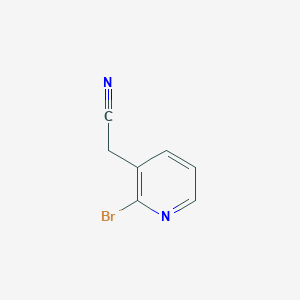

2-(2-Bromopyridin-3-YL)acetonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Pharmaceutical Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the fields of organic synthesis and pharmaceutical chemistry. ebsco.com This structural motif is present in a wide array of natural products, including essential vitamins and alkaloids. sciencepublishinggroup.com In the realm of medicinal chemistry, the incorporation of a pyridine scaffold into a drug's molecular structure is a widely used strategy to enhance its therapeutic properties. sciencepublishinggroup.comtandfonline.com The nitrogen atom in the pyridine ring is a key feature, as it can act as a hydrogen bond acceptor, which can lead to improved binding interactions with biological targets. nih.gov This, in turn, can significantly boost the potency and efficacy of a drug. nih.gov

Furthermore, the presence of a pyridine ring can favorably influence a drug's pharmacokinetic profile, including its metabolic stability and permeability. nih.gov The inherent polarity and weak basicity of the pyridine nucleus can also improve the aqueous solubility of drug candidates, a crucial factor for their bioavailability. frontiersin.org Consequently, pyridine derivatives are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas such as oncology, infectious diseases, and neurology. nih.govfrontiersin.org The versatility of the pyridine ring in chemical reactions also makes it a valuable building block for the synthesis of complex molecular architectures. sciencepublishinggroup.com

Strategic Importance of the Nitrile Functional Group in Organic Transformations

The nitrile, or cyano, functional group (-C≡N) is of immense strategic importance in the field of organic synthesis. nih.gov Its unique electronic structure, characterized by a carbon-nitrogen triple bond, imparts a distinct reactivity that chemists can exploit to construct a wide variety of organic molecules. ebsco.comnih.gov One of the most significant attributes of the nitrile group is its versatility as a synthetic intermediate. numberanalytics.comnumberanalytics.com It can be readily converted into a range of other functional groups, including primary amines, amides, and carboxylic acids, through well-established chemical transformations such as hydrolysis and reduction. ebsco.comnumberanalytics.comfiveable.me

This ability to serve as a precursor to multiple functionalities makes the nitrile group a valuable tool in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com Beyond its role as a synthetic intermediate, the nitrile group can also participate directly in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov These include cycloaddition reactions, where the nitrile can react with dienes or alkynes to form heterocyclic rings, and as a directing group in C-H bond functionalization reactions. nih.gov The electrophilic nature of the nitrile carbon also makes it susceptible to nucleophilic attack, a reaction that is fundamental to many organic transformations. nih.gov

Positioning of 2-(2-Bromopyridin-3-YL)acetonitrile within the Landscape of Substituted Pyridine Derivatives

This compound is a substituted pyridine derivative that holds a strategic position as a versatile building block in organic synthesis. bldpharm.com Its structure features a pyridine ring substituted with both a bromine atom at the 2-position and an acetonitrile (B52724) group at the 3-position. This specific arrangement of functional groups provides two distinct points for chemical modification, making it a valuable precursor for the synthesis of more complex heterocyclic compounds. semanticscholar.org

The bromine atom on the pyridine ring serves as a handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. Simultaneously, the acetonitrile group offers a rich chemistry of its own. As discussed previously, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a diverse set of derivatives. The combination of these two reactive sites on a single pyridine scaffold makes this compound and its isomers, such as 2-(3-bromopyridin-2-yl)acetonitrile (B169921) and (5-bromopyridin-3-yl)acetonitrile, highly valuable intermediates in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. cymitquimica.com

Chemical and Physical Properties of this compound and Related Isomers

| Property | This compound | 2-(3-Bromopyridin-2-yl)acetonitrile |

| CAS Number | 1211523-71-5 bldpharm.comglpbio.com | 122851-60-9 nih.govbldpharm.com |

| Molecular Formula | C₇H₅BrN₂ glpbio.com | C₇H₅BrN₂ nih.gov |

| Molecular Weight | 197.03 g/mol | 197.03 g/mol nih.gov |

| IUPAC Name | This compound | 2-(3-bromopyridin-2-yl)acetonitrile nih.gov |

| Canonical SMILES | C1=CC=C(C(=N1)Br)CC#N | C1=CC(=C(N=C1)CC#N)Br |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-bromopyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELUAAXEWIYSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromopyridin 3 Yl Acetonitrile and Its Analogues

Retrosynthetic Considerations for the 2-(2-Bromopyridin-3-YL)acetonitrile Core Structure

Retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis for its synthesis. The primary disconnections are the C-Br bond and the C-C bond between the pyridine (B92270) ring and the acetonitrile (B52724) moiety. This suggests three main synthetic strategies:

Pyridine Ring Formation: Constructing the substituted pyridine ring from acyclic precursors already bearing the bromo and cyanomethyl functionalities or their precursors.

Introduction of the Acetonitrile Moiety: Attaching a cyanomethyl group to a pre-formed 2-bromopyridine (B144113) scaffold.

Regioselective Bromination: Introducing a bromine atom at the 2-position of a 3-(cyanomethyl)pyridine precursor.

Direct Synthetic Pathways to this compound

Direct synthetic routes are the most common approaches for the preparation of this compound. These methods can be categorized based on the key bond-forming step.

Strategies Involving Pyridine Ring Formation or Modification

The construction of the pyridine ring itself can be a viable strategy. Various methods for pyridine synthesis exist, such as the Hantzsch pyridine synthesis and its modifications, which involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849). taylorfrancis.com By choosing appropriately substituted starting materials, it is possible to construct a pyridine ring with the desired substitution pattern. For instance, a one-pot, multicomponent reaction of 3-acetylcoumarin, aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been used to synthesize 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-pyridine-3-carbonitriles. tandfonline.com While not directly yielding the target compound, this illustrates the principle of constructing a functionalized pyridine ring.

Another approach involves the modification of an existing pyridine ring. For example, the cyanation of 2,3-dibromopyridine (B49186) can lead to the formation of 3-bromopyridine-2-carbonitrile, a close isomer of the target compound. iucr.orgresearchgate.net This highlights that functional group interconversion on a pre-existing dihalopyridine can be a route to pyridine nitriles.

Introduction of the Acetonitrile Moiety

A common and direct method involves the introduction of the acetonitrile group onto a 2-bromopyridine precursor. This can be achieved through the reaction of a suitable 2-bromopyridine derivative with a cyanide source. For instance, the synthesis of 2-(3-bromopyridin-2-yl)acetonitrile (B169921), an isomer of the target compound, has been accomplished by reacting 3-bromopyridine (B30812) with chloroacetonitrile (B46850) under Ullmann conditions using CuI and 1,10-phenanthroline (B135089) in DMF at 110°C, resulting in a 60% yield. A similar strategy could be envisioned for the synthesis of this compound starting from a 2-bromo-3-halomethylpyridine.

Another approach involves the conversion of a precursor functional group at the 3-position of the 2-bromopyridine ring into an acetonitrile group. A patent describes a method for producing pyridine acetonitriles by reacting a pyridineacetic acid with an alcohol to form a pyridineacetic acid ester, followed by reaction with ammonia to give pyridineacetamide, and finally reaction with a Vilsmeier reagent. google.com This multi-step conversion could be applied to a 2-bromopyridineacetic acid precursor.

Regioselective Bromination of Pyridine Precursors

The regioselective bromination of a pyridine precursor, specifically 3-(cyanomethyl)pyridine, presents a direct route to the target molecule. However, controlling the regioselectivity of electrophilic aromatic substitution on the pyridine ring can be challenging. The nitrogen atom in the pyridine ring is deactivating and directs electrophiles to the 3- and 5-positions. Therefore, direct bromination of 3-(cyanomethyl)pyridine would likely yield a mixture of products.

To achieve regioselectivity, activation of the pyridine ring or the use of specific brominating agents is often necessary. For example, the bromination of pyridine N-oxides can offer better control over the position of bromination. tcichemicals.com Baran et al. have reported the regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com This methodology could potentially be adapted for the synthesis of this compound from 3-(cyanomethyl)pyridine N-oxide. Other methods for regioselective bromination of arenes include the use of triphosgene-oxidized bromide and various catalytic systems. mdpi.comsci-hub.se

Optimized Reaction Conditions and Solvent Systems in the Preparation of this compound

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. The choice of solvent, catalyst, base, and temperature can significantly impact the outcome of the reaction.

For the introduction of the acetonitrile moiety via nucleophilic substitution, polar aprotic solvents such as dimethylformamide (DMF) are often employed. In the synthesis of the isomeric 2-(3-bromopyridin-2-yl)acetonitrile, DMF was used as the solvent for the Ullmann coupling of 3-bromopyridine with chloroacetonitrile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to form C-C bonds in the synthesis of substituted pyridines. researchgate.net Optimized conditions for such reactions often involve the use of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like dioxane. researchgate.net

In the context of multi-component reactions for pyridine synthesis, acetic acid has been used as a solvent under microwave irradiation. tandfonline.com For other transformations, such as the Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridine, the amount of acetonitrile and the acid catalyst (p-TsOH·H₂O) were found to be critical parameters, with the reaction proceeding well in MeCN. acs.org

The following table summarizes optimized conditions for related synthetic transformations that could be applicable to the synthesis of this compound.

| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ullmann Coupling | CuI (10 mol%) | - | DMF | 110 | 60 | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (10 mol%) | K₃PO₄ (3 equiv) | Dioxane | - | up to 75 | researchgate.net |

| Multi-Component Reaction | - | Ammonium Acetate | Acetic Acid | Microwave | 61-86 | tandfonline.com |

| Cyanation of Dihalopyridine | CuI | Na₂CO₃ | o-xylene | 160 | - | iucr.orgresearchgate.net |

| Ritter-Type Reaction | Bi(OTf)₃ (5 mol%) / p-TsOH·H₂O (7.5 equiv) | - | MeCN | 150 | 97 | acs.org |

Table 1: Optimized Reaction Conditions for Pyridine Synthesis and Functionalization

Catalytic Systems Employed in Pyridine Acetonitrile Syntheses

The synthesis of pyridine acetonitriles, including this compound, relies heavily on transition-metal-catalyzed cross-coupling reactions. Palladium-based systems are the most prevalent, demonstrating high efficacy in the cyanation of haloarenes and heteroaryl halides. nih.gov Traditional methods, such as the Rosenmund-von Braun reaction, historically used stoichiometric amounts of copper(I) cyanide at high temperatures. nih.gov However, modern advancements have introduced catalytic quantities of copper and, more significantly, highly efficient palladium catalysts that operate under milder conditions with greater functional group tolerance. nih.govresearchgate.net

Palladium catalysts such as Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. organic-chemistry.orgmdpi.comorganic-chemistry.orgacs.org Ligand-free palladium catalysis has also been successfully developed, using sources like Pd(OAc)₂ with a non-toxic cyanide source such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is particularly advantageous for large-scale industrial applications due to reduced costs and toxicity. organic-chemistry.org The choice of solvent is also critical, with dimethylacetamide (DMAC) proving effective for ligand-free systems. organic-chemistry.org

Beyond palladium, other transition metals like cobalt and copper serve as effective catalysts in alternative synthetic routes. Cobalt complexes facilitate the [2+2+2] cycloaddition of alkynes and nitriles to construct the pyridine ring, offering a direct method to variously substituted pyridines. arkat-usa.orgrsc.org Copper catalysis remains relevant, not only in classic cyanation reactions but also in modern protocols, sometimes in conjunction with palladium in dual-catalyst systems or for specific transformations like amination and C-N bond formation. researchgate.netacs.orgbeilstein-journals.org Furthermore, metal-free systems, for instance using iodine as a catalyst, have been developed for certain multi-component reactions to assemble pyridine scaffolds. scispace.comrsc.org

| Catalytic System | Substrate Type | Cyanide Source / Reagent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand-Free | Aryl Bromides | K₄[Fe(CN)₆] | Nontoxic cyanide source, suitable for industrial scale, high turnover numbers. | organic-chemistry.org |

| Palladacycle Precatalysts | (Hetero)aryl Chlorides/Bromides | K₄[Fe(CN)₆]·3H₂O | Highly effective for challenging substrates under relatively mild conditions. | nih.gov |

| Cobalt Complexes (e.g., CoCp*(P-N)) | Alkynes, Nitriles | Acetonitrile | [2+2+2] cycloaddition for pyridine ring formation; air-stable precatalyst. | rsc.org |

| Cu₂O / Ethylene Glycol | Halopyridines | Ammonia (for amination) | Low catalyst loading and mild reaction temperatures for amination. | researchgate.net |

| Iodine (I₂) | Aromatic Aldehydes, 2-Aminopyridine | tert-Butylisocyanide | Metal-free, one-pot, three-component reaction for imidazo[1,2-a]pyridines. | scispace.com |

Temperature and Pressure Regimes in Synthetic Protocols

The temperature and pressure at which the synthesis of this compound and its analogues is conducted are critical parameters that directly influence reaction rates, yields, and selectivity. Modern synthetic protocols generally favor moderate temperatures to ensure high functional group tolerance and minimize side reactions. Palladium-catalyzed cyanations are frequently performed at temperatures ranging from 20 °C to 120 °C. organic-chemistry.orggoogle.com For instance, a ligand-free cyanation of aryl bromides using Pd(OAc)₂ proceeds efficiently at 120 °C, while other processes using different catalysts and solvents can operate at temperatures as low as 10-60 °C. organic-chemistry.orggoogle.com

Microwave-assisted synthesis represents a significant advancement, allowing for rapid heating to high temperatures, such as 170 °C, for very short durations (e.g., 3-5 minutes). These reactions are typically run in sealed vessels, leading to a concomitant increase in pressure (up to a threshold like 200 psi), which dramatically accelerates the reaction. This technique minimizes thermal decomposition that can occur with prolonged heating.

In contrast, some older or specialized industrial processes operate under much harsher conditions. For example, certain cobalt-catalyzed reactions for pyridine synthesis have been reported to run at temperatures of 200–350 °C and high pressures of 105 atm. arkat-usa.org Similarly, vapor-phase reactions over heterogeneous catalysts can require temperatures around 500 °C. rsc.org However, the contemporary trend is to develop catalytic systems that function effectively at or near atmospheric pressure and at moderate temperatures (e.g., 40 °C to 70 °C), enhancing the safety, accessibility, and cost-effectiveness of the synthesis. google.com

| Reaction Type | Temperature Range | Pressure Conditions | Notes | Reference |

|---|---|---|---|---|

| Pd-catalyzed Cyanation (Conventional Heating) | 20 °C - 120 °C | Atmospheric | Temperatures vary based on catalyst, ligand, and substrate reactivity. | organic-chemistry.orggoogle.com |

| Pd-catalyzed Cyanation (Microwave) | ~170 °C | Elevated (e.g., up to 200 psi) | Rapid heating for very short reaction times (3-5 min). | |

| Copper-catalyzed Cyanation (Rosenmund-von Braun) | 150 °C - 250 °C | Atmospheric | Traditional method, often requires high temperatures. | |

| Cobalt-catalyzed Cyclocotrimerization | 200 °C - 350 °C | High (e.g., 105 atm) | Used in some industrial processes with heterogeneous catalysts. | arkat-usa.org |

| Click Chemistry (e.g., Azide-Alkyne Cycloaddition) | 15 °C - 70 °C | Atmospheric | Initial reaction at room temperature, followed by heating to drive completion. | google.com |

| Gas-Phase Catalytic Condensation | ~360 °C - 500 °C | Atmospheric or Elevated | Used for synthesis of pyridine bases from simple aldehydes/ketones and ammonia. | rsc.orginlibrary.uz |

Chemical Transformations and Reactivity of 2 2 Bromopyridin 3 Yl Acetonitrile

Reactions at the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is activated towards several types of transformations, primarily due to the electron-withdrawing nature of the pyridine nitrogen. This activation facilitates both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-(2-bromopyridin-3-yl)acetonitrile, the bromine atom serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used cross-coupling reactions. nih.gov This reaction is highly effective for creating biaryl structures and introducing alkyl or vinyl groups. In the case of this compound, the reaction with various boronic acids or their esters provides access to a wide range of 2-substituted pyridine derivatives. researchgate.net

The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. researchgate.netnih.gov For instance, ligand-free, palladium-on-carbon (Pd/C) catalyzed Suzuki reactions have been shown to be effective for heteroaryl halides in aqueous media, often promoted by the presence of oxygen. researchgate.net While 2-pyridylboronic acids can be unstable, the use of more stable derivatives like pinacol (B44631) boronic esters or MIDA boronates can overcome this limitation. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(OAc)2 | K2CO3 | iPrOH/H2O | 80 | 95 | researchgate.net |

| 2-Chloropyridine | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 100 | 72 | nih.gov |

| p-Bromoacetophenone | Potassium phenyltrifluoroborate | Pd(acac)2 / CataCXium A·HI | None (Base-free) | Toluene/H2O | 80 | 95 | nih.gov |

| 2-Bromopyridine | Arylboronic acids | Pd/C | K3PO4 | H2O | 100 | Good to Excellent | researchgate.net |

The Negishi coupling provides a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The general versatility of the Negishi coupling makes it highly suitable for modifying this compound, allowing for the introduction of aryl, vinyl, and alkyl substituents at the 2-position.

The reaction typically proceeds via a Pd(0) or Ni(0) catalyst. wikipedia.org The organozinc reagents can be prepared beforehand or generated in situ. organic-chemistry.org Nickel catalysts, such as Ni(acac)₂ or Ni(PPh₃)₄, are often employed and can be effective for coupling with less reactive chlorides, though palladium catalysts generally offer higher yields and broader functional group compatibility. wikipedia.orgnih.gov

Table 2: Examples of Negishi Coupling with Halopyridines

| Electrophile | Organozinc Reagent | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | (Aryl)ZnCl | Pd(PPh3)4 | THF | Reflux | Variable | wikipedia.org |

| Aryl Chlorides | (Alkyl)ZnBr | Pd(P(t-Bu)3)2 | - | RT | High | organic-chemistry.org |

| 6-Bromoquinoxaline | (Aminoalkyl)ZnBr | Ni(acac)2 / DPE-Phos | THF | 50 | 79 | acs.org |

| 2-Pyridinyl Chloride | (Aminoalkyl)ZnBr | Ni(acac)2 / DPE-Phos | THF | 50 | 55 | acs.org |

The strategic application of cross-coupling reactions to this compound and its derivatives serves as a cornerstone for constructing complex, fused, and poly-heterocyclic systems. These structures are of significant interest in materials science and medicinal chemistry. For example, Ullmann-type or Negishi couplings are employed for the synthesis of 2,2'-bipyridines, which are fundamental building blocks for metal complexes and functional materials. researchgate.netmdpi.com The reaction of a 2-bromopyridine with an organometallic partner derived from another 2-halopyridine can lead to the formation of a C2-C2' bond, yielding a bipyridine scaffold. researchgate.net

Furthermore, tandem or sequential cross-coupling strategies can be used to build even more elaborate structures. A bromopyridine moiety can be coupled with a partner that contains another reactive site, enabling subsequent cyclization or further coupling reactions. This approach has been used to synthesize phenanthrolines and other polycyclic aromatic systems. rsc.org For instance, a Pd-catalyzed Ullman-type coupling has been successfully used to form the challenging 2,2'-bipyridine (B1663995) bond in bis-1,2,4-triazinyl-2,2'-bipyridines (BTBPs). rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

The bromine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the leaving group is at an ortho or para position. masterorganicchemistry.com The presence of the additional electron-withdrawing cyanomethyl group at the C3 position is expected to further facilitate this reaction at the C2 position.

SNAr reactions on 2-halopyridines can be performed with a variety of nucleophiles, including amines, alkoxides, and thiols, to introduce diverse functional groups. researchgate.netuci.edu Notably, some of these transformations can proceed under mild, even catalyst-free and base-free, conditions, for example, the reaction of heteroaryl halides with thiols in water. researchgate.net The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is opposite to many cross-coupling reactions, as the rate-determining step is the nucleophilic attack rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 3: Representative SNAr Reactions on Halopyridines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Thiophenol | H2O, 100 °C | 2-(Phenylthio)pyridine | 91 | researchgate.net |

| 2-Chloropyridine | Sodium methoxide | DMSO or THF | 2-Methoxypyridine | - | uci.edu |

| 5-Bromo-1,2,3-triazine | Phenol / K2CO3 | THF, 40 °C | 5-Phenoxy-1,2,3-triazine | 98 | acs.org |

| 2-Bromo-5-halopyridine | Amine | Cu-catalyzed | N-substituted 5-halopyridin-2-amine | - | rsc.org |

Reductive Debromination and Hydrogenation Strategies

Reductive debromination, or hydrodehalogenation, is the process of replacing the bromine atom with a hydrogen atom. This can be a desired transformation to obtain the corresponding debrominated acetonitrile (B52724) derivative or an undesired side reaction during other reductions. google.com Various methods exist for the reductive dehalogenation of aryl halides. A highly efficient method involves using a heterogeneous palladium catalyst, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)), in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net This method is often fast, occurs under mild conditions (room temperature), and is environmentally friendly. researchgate.net

Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is another common strategy. rsc.orgbme.hu However, in molecules containing multiple reducible functional groups like this compound, chemoselectivity can be a challenge. The nitrile group can also be reduced to a primary amine under these conditions. bme.hu In fact, during the catalytic hydrogenation of related chloro-substituted cyanopyridyl derivatives to the corresponding aminoethyl-pyridines, dehalogenation is a significant and problematic side reaction. google.com Therefore, controlling the reaction conditions (catalyst, solvent, additives, pressure, temperature) is critical to selectively achieve debromination without affecting the nitrile group, or vice-versa. Sodium borohydride is generally a milder reducing agent than lithium aluminum hydride and typically reduces aldehydes and ketones but not esters or amides, and its reactivity towards nitriles is limited under standard conditions. masterorganicchemistry.comochemacademy.comchemguide.co.uk

Table 4: Conditions for Reductive Dehalogenation of Aryl Halides

| Substrate | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Halides (Br, Cl, I) | Pd/AlO(OH), NaBH₄ | H2O/MeOH | RT, Ultrasound, 1.5-4 h | >95 | researchgate.net |

| Aryl Halides | H₂ / Pd/C | - | - | - | google.com |

| [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | H₂ / Pd/C | Acetic Acid | Hydrogenation | Dechlorination observed as side reaction | google.com |

| Brominated/Chlorinated Anisoles | Pd/SiO₂, 2-propanol/methanol | NaOH solution | 30-40 °C | Stepwise dehalogenation | researchgate.net |

Reactions at the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. libretexts.orgchemguide.co.uk This transformation can be achieved under either acidic or basic conditions. allen.in The reaction proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid and ammonium (B1175870) ions. libretexts.org

Acid-Catalyzed Hydrolysis

| Reactant | Conditions | Products |

|---|

Conversely, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. This initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.orgresearchgate.net Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.org Partial hydrolysis of nitriles to form primary amides can also be achieved, often under mildly basic conditions using reagents like hydrogen peroxide. libretexts.org

Base-Catalyzed Hydrolysis

| Reactant | Conditions | Intermediate Products | Final Products (after acidification) |

|---|---|---|---|

| This compound | 1. NaOH(aq), Heat (reflux) | Sodium 2-(2-bromopyridin-3-yl)acetate, Ammonia | 2-(2-Bromopyridin-3-yl)acetic acid |

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine. This transformation is a valuable synthetic tool for introducing an aminoethyl group. While specific literature on the reduction of this compound is not prevalent, the general reduction of nitriles can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel) or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. The expected product of this reaction would be 2-(2-bromopyridin-3-yl)ethan-1-amine.

General Reduction of Nitriles

| Reagent | Product |

|---|---|

| Catalytic Hydrogenation (H₂/Pd) | Primary Amine |

Cycloaddition Reactions Involving the Nitrile Moiety

Aromatic nitriles are known to participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. numberanalytics.com These reactions involve the combination of the nitrile's π-system with another unsaturated molecule to form a new ring.

Types of cycloaddition reactions that aromatic nitriles can undergo include:

[3+2] Cycloaddition: This is a common reaction for nitriles, where they react with 1,3-dipoles. For instance, the reaction of a nitrile with an azide (B81097) (an azide-nitrile cycloaddition) can yield tetrazole derivatives. muni.cz Another example is the reaction with nitrile oxides. uchicago.edu

[2+2] Cycloaddition: This involves the reaction of the nitrile group with an alkene or alkyne to form a four-membered ring. numberanalytics.com

[4+2] Cycloaddition (Diels-Alder reaction): In some cases, the nitrile group can act as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. numberanalytics.com

While these reactions are generally possible for aromatic nitriles, specific examples involving this compound require further investigation.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation and coordination to metal ions.

N-Oxidation and Subsequent Functionalization

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. researchgate.net This transformation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide has altered electronic properties compared to the parent pyridine. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards both nucleophilic and electrophilic substitution. researchgate.netresearchgate.net

For this compound, N-oxidation would yield this compound N-oxide. This N-oxide can then serve as a versatile intermediate for further functionalization. For example, it can facilitate nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the positions activated by the N-oxide group. acs.org This strategy is often employed to introduce a variety of substituents onto the pyridine ring, which can later be deoxygenated to restore the pyridine. researchgate.net

Example of N-Oxidation and Potential Subsequent Reaction

| Reactant | Reagent | Product | Potential Subsequent Reaction |

|---|

Coordination Chemistry with Transition Metal Centers

Pyridine and its derivatives are excellent ligands in coordination chemistry due to the available lone pair on the nitrogen atom. unipd.it They can coordinate to a wide variety of transition metal centers to form stable metal complexes. This compound possesses two potential coordination sites: the pyridine nitrogen and the nitrile nitrogen. The pyridine nitrogen is generally the stronger donor.

This compound could act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. It is also possible for it to act as a bridging ligand, connecting two metal centers using both the pyridine and nitrile nitrogens, although this is less common. The presence of the bromo and acetonitrile substituents can influence the electronic and steric properties of the resulting metal complexes. For instance, 2-bromopyridine N-oxide has been used in the preparation of nickel(II) complexes. sigmaaldrich.com The coordination chemistry of such ligands is crucial in the development of new catalysts and materials. unipd.it

Transformations at the Alpha-Carbon of the Acetonitrile Side Chain

The methylene (B1212753) group positioned between the pyridine ring and the nitrile function (the α-carbon) is a key site of reactivity. The electron-withdrawing nature of the cyano group (-CN) increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion.

The acidic protons on the α-carbon can be readily abstracted by a base to form a nucleophilic enolate ion. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acylating agents, in SN2-type reactions. libretexts.org This process allows for the introduction of diverse substituents at the α-position.

Alkylation reactions are effective with primary or methyl halides, while acylation introduces a ketone functionality adjacent to the nitrile group. libretexts.org These β-ketonitriles are valuable intermediates themselves. For instance, research has demonstrated the in situ generation of α-aroyl-α-(2-bromoaryl)acetonitriles through a base-induced reaction sequence. acs.org In a related transformation, a starting acrylonitrile (B1666552) derivative reacts with a carbamate (B1207046) in the presence of a strong base like sodium hydride (NaH) to yield an α-acylated product. acs.org This intermediate can then undergo further cyclization. acs.org

Table 1: Representative Acylation Reaction at the Alpha-Carbon

| Reactant | Reagents & Conditions | Product Type | Ref. |

| 2-(2-Bromoaryl)-3-aryl-3-(methylthio)acrylonitrile | 1. Benzyl carbamate, NaH, DMF, 90°C | α-Aroyl-α-(2-bromoaryl)acetonitrile | acs.org |

This acylation strategy highlights the utility of the enolate in forming new carbon-carbon bonds and setting the stage for subsequent intramolecular reactions.

The activated methylene group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions, often of the Knoevenagel type, are fundamental in synthesizing larger, conjugated systems and fused heterocyclic rings. diva-portal.org

A prominent example involves the reaction of a related bromoaryl acetonitrile with an aldehyde in the presence of a base. This initial condensation is often the first step in a multi-component reaction cascade that builds complex fused ring systems. For example, a one-pot catalytic method has been developed for the synthesis of thiophene-fused heterocycles starting from 2-(2-bromophenyl)acetonitrile, a substituted aldehyde, and elemental sulfur. xisdxjxsu.asia The reaction proceeds via an initial condensation, followed by cyclization and aromatization steps to yield the final fused product. xisdxjxsu.asia

Table 2: Example of a Condensation Reaction for Fused Ring Synthesis

| Reactants | Catalyst/Reagents | Product | Ref. |

| 2-(2-bromophenyl)acetonitrile, Pyridinecarboxaldehyde, Sulfur | CuCl, 1,10-phenanthroline (B135089), K₂CO₃ | Thiophene-fused arylbenzo organic-chemistry.orgthieme-connect.comthieno[2,3-d]thiazole | xisdxjxsu.asia |

This methodology underscores the importance of the α-carbon as a nucleophilic partner in constructing polycyclic systems.

Utilization as a Versatile Intermediate and Building Block in Complex Molecular Architectures

This compound is a highly valuable building block in organic synthesis due to its dual reactivity. bldpharm.com The bromine atom on the pyridine ring serves as a handle for a wide array of transition-metal-catalyzed cross-coupling reactions, while the acetonitrile moiety offers a site for nucleophilic transformations and cyclizations.

The bromine atom can be substituted through reactions like Suzuki, Negishi, or Buchwald-Hartwig aminations, allowing for the attachment of various aryl, alkyl, or amino groups. organic-chemistry.org This versatility is crucial for the late-stage functionalization of complex molecules. acs.org

Simultaneously, the reactivity of the acetonitrile side chain can be harnessed to construct fused rings. A powerful strategy involves an initial transformation at the α-carbon, followed by an intramolecular cyclization utilizing the bromine atom. A notable example is a one-pot synthesis of 2-(het)aryl-3-cyanobenzofurans. acs.org In this process, an α-(het)aroyl-α-(2-bromoaryl)acetonitrile is generated in situ and then undergoes a copper-catalyzed intramolecular O-arylation, where the oxygen of the newly formed ketone attacks the carbon bearing the bromine atom, to furnish the benzofuran (B130515) ring system. acs.org This demonstrates a sophisticated use of the compound's bifunctional nature.

The bromopyridine acetonitrile scaffold is a precursor to a variety of fused nitrogen-containing heterocycles. For instance, related α-bromoketones and aminopyridines can be used to synthesize imidazo[1,2-a]pyridines, a core structure in many pharmaceuticals. rsc.org Similarly, intramolecular N-arylation reactions of related bromo-amino-heterocycles are employed to create fused systems like pyrido[1,2-a]benzimidazoles. thieme-connect.com

Table 3: Application of this compound and Analogs in Complex Synthesis

| Synthetic Strategy | Target Molecular Architecture | Key Reactions | Ref. |

| Intramolecular O-Arylation | 3-Cyanobenzofurans | Acylation at α-carbon, Copper-catalyzed cyclization | acs.org |

| Tandem Cyclization/Bromination | Imidazo[1,2-a]pyridines | Condensation, Intramolecular cyclization | rsc.org |

| Multi-component Reaction | Fused Thiophenes | Knoevenagel-type condensation, Cyclization | xisdxjxsu.asia |

| Intramolecular N-Arylation | Pyrido[1,2-a]benzimidazoles | Palladium-catalyzed Buchwald-Hartwig amination | thieme-connect.com |

These examples collectively illustrate that this compound is not merely a simple chemical but a sophisticated tool for the assembly of diverse and complex molecular architectures of interest in medicinal chemistry and materials science. thieme-connect.com

Spectroscopic and Analytical Characterization Methodologies for 2 2 Bromopyridin 3 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-(2-Bromopyridin-3-YL)acetonitrile. Through various NMR experiments, the precise arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of protons in a molecule. For derivatives of this compound, the ¹H NMR spectrum reveals characteristic signals for the pyridine (B92270) ring protons and the methylene (B1212753) protons of the acetonitrile (B52724) group. For instance, in a derivative like (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile, the pyridine proton signals appear as a doublet of doublets at δ 8.21 ppm, δ 7.23 ppm, and a multiplet from δ 7.09-7.04 ppm. acs.org The chemical shifts and coupling patterns are influenced by the substitution pattern on the pyridine ring.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound Derivatives

| Compound | Pyridine H | Pyridine H | Pyridine H | CH₂CN | Other Protons | Solvent |

| (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile acs.org | 8.21 (dd) | 7.23 (dd) | 7.09-7.04 (m) | - | 6.75 (d, 1H), 3.75 (s, 3H), 2.13 (s, 3H) | CDCl₃ |

| (3-Bromopyridin-4-yl)phenylmethanone semanticscholar.org | 8.85 (s) | 8.67 (d) | 7.27 (d) | - | 7.80 (d, 2H), 7.66 (t, 1H), 7.51 (t, 2H) | - |

| 3-Phenylthieno[2,3-b]pyridine-2-carbonitrile semanticscholar.org | 8.78 (dd) | 8.16 (dd) | 7.44 (dd) | - | 7.54–7.63 (m, 5H) | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. In derivatives of this compound, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including those in the pyridine ring, the acetonitrile group, and any substituents. For example, in (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile, the carbon signals for the pyridine ring and other key functional groups are observed at specific chemical shifts, confirming the compound's structure. acs.org The nitrile carbon typically appears around 115-120 ppm. oregonstate.edulibretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives

| Compound | Pyridine C | Pyridine C | Pyridine C | Pyridine C | Pyridine C | CN | Other Carbons | Solvent |

| (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile acs.org | 149.7 | 143.6 | 140.9 | 125.8 | 122.7 | 116.6 | 163.8, 160.9, 133.3, 130.9, 114.4, 105.4, 55.4, 16.6 | CDCl₃ |

| 3-Phenylthieno[2,3-b]pyridine-2-carbonitrile semanticscholar.org | - | - | - | - | - | - | 146.05, 150.28, 160.77, 161.99 | - |

| 3-Ethylthieno[2,3-b]pyridine-2-carbonitrile semanticscholar.org | 150.09 | 149.15 | 131.18 | 130.30 | 120.29 | 113.73 | 162.25, 105.45, 22.04, 14.46 | - |

Nitrogen-15 NMR (¹⁵N NMR) and Heteronuclear Single Quantum Coherence (HSQC)

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that provides information about the nitrogen atoms in a molecule. mdpi.comresearchgate.netrsc.org For this compound, ¹⁵N NMR can distinguish between the pyridine nitrogen and the nitrile nitrogen. The chemical shifts are sensitive to the electronic environment, including the presence of the bromine substituent and other functional groups. nih.gov Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to correlate the nitrogen atoms with their attached protons, aiding in the assignment of signals in complex spectra. researchgate.net For instance, ¹H-¹⁵N HSQC can definitively link the pyridine nitrogen to adjacent protons on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY/EXSY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of substituted pyridines. acs.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For derivatives of this compound, COSY helps to trace the connectivity of the protons around the pyridine ring. amazonaws.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for linking different parts of the molecule, such as connecting the acetonitrile methylene protons to the carbons of the pyridine ring. fluorine1.ruresearchgate.netutwente.nl

NOESY (Nuclear Overhauser Effect Spectroscopy)/EXSY (Exchange Spectroscopy) : These experiments reveal protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the stereochemistry and conformation of the molecule. amazonaws.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, the presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units. fiveable.meresearchgate.net The fragmentation of pyridines often involves the loss of HCN. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. acs.orgrsc.org This is a definitive method for confirming the elemental composition of this compound and its derivatives. For example, the calculated exact mass for C₇H₅BrN₂ ([M+H]⁺) is 195.9709, and HRMS can confirm this with a high degree of accuracy. uni.lu

Interactive Data Table: HRMS Data for a Derivative of this compound

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile acs.org | C₁₆H₁₄BrN₂OS | 361.0010, 363.9990 | 361.0006, 363.9986 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in a molecule. In the case of this compound and its derivatives, IR spectra provide clear evidence for the key structural components.

The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which typically appears as a sharp, medium-to-weak intensity band in the region of 2200–2300 cm⁻¹. For instance, in a derivative, (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile, the nitrile stretch is observed at 2225 cm⁻¹. acs.org This characteristic absorption confirms the presence of the acetonitrile moiety.

The aromatic pyridine ring also gives rise to a series of characteristic absorptions. These include C-H stretching vibrations, typically observed above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which appear in the 1400–1600 cm⁻¹ region. For example, in a related thieno[2,3-b]pyridine (B153569) derivative, a band at 2218 cm⁻¹ is attributed to the nitrile group. semanticscholar.org Another derivative, 5-methoxy-2-(thiophen-2-yl)benzofuran-3-carbonitrile, shows a nitrile peak at 2219 cm⁻¹. acs.org

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Nitrile (C≡N) | 2200-2300 | (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | 2225 | acs.org |

| Nitrile (C≡N) | 2200-2300 | 2-Ethylthieno[2,3-b]pyridine-3-carbonitrile | 2218 | semanticscholar.org |

| Nitrile (C≡N) | 2200-2300 | 5-Methoxy-2-(thiophen-2-yl)benzofuran-3-carbonitrile | 2219 | acs.org |

| Pyridine Ring (C=C, C=N) | 1400-1600 | (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | 1548, 1432 | acs.org |

| C-Br Stretch | < 800 | (E)-2-(2-Bromopyridin-3-yl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | 756 | acs.org |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound and its derivatives, this technique is invaluable for confirming the exact substitution pattern on the pyridine ring and understanding how the molecules pack in the solid state.

Crystal structure analyses of related bromopyridine derivatives have been reported, providing insights into the molecular geometry. iucr.orgmdpi.com For instance, in the crystal structure of a complex containing a 3-bromopyridine (B30812) ligand, the Mn(II) cations are octahedrally coordinated. researchgate.net In another example, the crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2N,N′}dichloridozinc dichloromethane (B109758) hemisolvate reveals a distorted tetrahedral arrangement around the zinc cation. iucr.org

These studies often utilize diffractometers with Mo Kα radiation (λ = 0.71073 Å) and the structures are solved and refined using programs like SHELXS and SHELXL. acs.org The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provide an unambiguous depiction of the molecule's solid-state conformation and can reveal non-covalent interactions like hydrogen bonding and halogen bonding that influence the crystal packing. acs.orgresearchgate.net

Table 2: Representative Crystallographic Data for a Bromopyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 15.456 |

| c (Å) | 10.234 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| V (ų) | 1209.8 |

| Z | 4 |

Note: This is example data for a related bromopyridine derivative and not for this compound itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and electronic structure. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

For this compound and its derivatives, the pyridine ring and the nitrile group constitute a conjugated system. This leads to characteristic UV absorption bands. The position and intensity of these bands can be influenced by the substitution pattern on the pyridine ring and the presence of other chromophores.

In studies of related pyridine derivatives, UV-Vis spectroscopy is used to monitor reactions and characterize products. For example, the formation of conjugated systems in derivatives can lead to absorption maxima (λmax) in the range of 300–400 nm. In a study on triapine (B1662405) derivatives, which share a similar pyridine core, the excitation wavelengths in fluorescence spectroscopy were found to correlate with the highest wavelength absorption bands in their UV-Vis spectra, typically around 350-400 nm. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to complement experimental UV-Vis data by predicting electronic transitions and HOMO-LUMO energy gaps, further elucidating the electronic structure. mdpi.com

Table 3: Typical UV-Vis Absorption Maxima for Pyridine Derivatives

| Compound Type | Typical λmax Range (nm) | Electronic Transition |

|---|---|---|

| Conjugated Pyridine Derivatives | 300-400 | π → π* |

| Triapine Derivatives | 350-400 | π → π* |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. rsc.org A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane. acs.org The separated components are visualized under UV light or by using a staining agent. rsc.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For example, a derivative of this compound showed an Rf value of 0.3 in a 2:8 ethyl acetate/hexane system. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantitative analysis of organic compounds. It offers high resolution and sensitivity. For the analysis of this compound and its derivatives, reversed-phase HPLC is often used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. semanticscholar.organalytics-shop.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV detector set at a wavelength where the compounds of interest absorb strongly. researchgate.net HPLC is crucial for determining the purity of the final product and for isolating it from byproducts and unreacted starting materials. bldpharm.com

Table 4: Common Chromatographic Conditions for the Analysis of Pyridine Derivatives

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |

|---|---|---|---|

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane mixtures | UV light (254 nm) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water mixtures | UV Detector |

Computational Chemistry and Theoretical Investigations of 2 2 Bromopyridin 3 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. tandfonline.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-(2-bromopyridin-3-yl)acetonitrile, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. These calculations are typically performed using a specific functional (like B3LYP or M06-2X) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. tandfonline.com

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. rsc.org Geometry optimization is a process that systematically alters the coordinates of the atoms to find a configuration that corresponds to a minimum on the potential energy surface. rsc.org For this compound, this involves calculating the forces on each atom and adjusting their positions until those forces are negligible.

The presence of the rotatable bond between the pyridine (B92270) ring and the acetonitrile (B52724) group (C-CH₂CN) means that the molecule can exist in different conformations. A conformational analysis would explore the potential energy surface by rotating this bond to identify the global minimum (the most stable conformer) and any local minima. The results of such a study would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: The following values are representative examples of what a DFT calculation would yield and are not from a published study on this specific molecule.)

| Parameter | Description | Illustrative Value |

| C2-Br Bond Length | The distance between the Carbon at position 2 and the Bromine atom. | 1.89 Å |

| C3-C7 Bond Length | The distance between the pyridine Carbon at position 3 and the methylene (B1212753) Carbon. | 1.51 Å |

| C7-C8 Bond Length | The distance between the methylene Carbon and the nitrile Carbon. | 1.47 Å |

| C8≡N Bond Length | The distance between the nitrile Carbon and the Nitrogen atom. | 1.15 Å |

| C2-C3-C7 Angle | The bond angle defining the orientation of the acetonitrile group. | 121.5° |

| C3-C7-C8-N Dihedral | The torsion angle describing the rotation around the C3-C7 bond. | ~90° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org

For this compound, an FMO analysis would map the spatial distribution of these orbitals. The HOMO is expected to be located primarily on the electron-rich pyridine ring, while the LUMO would likely be distributed across the π-system, including the electron-withdrawing nitrile group. This analysis helps predict where the molecule is susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: These values are for illustrative purposes.)

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | 5.3 eV |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and electrostatic potential across a molecule's surface. researchgate.netiucr.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. plos.org The resulting map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). iucr.org Green and yellow areas represent intermediate potential.

In this compound, the MEP map would likely show a region of strong negative potential around the nitrogen atom of the pyridine ring and the nitrile group, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Positive potential might be found on the hydrogen atoms and near the bromine atom, indicating its σ-hole, a region of positive potential on the extension of a covalent bond. plos.org This information is crucial for predicting non-covalent interactions and sites of chemical reactivity. herbmedpharmacol.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming molecular structures. escholarship.org

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an infrared (IR) spectrum. For this compound, this would allow for the assignment of characteristic vibrations, such as the C≡N stretch of the nitrile group and the various C-H and C-C vibrations of the pyridine ring.

NMR Spectroscopy: DFT can predict the nuclear magnetic shielding tensors for atoms like ¹H and ¹³C. escholarship.org These values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for a theoretical prediction of the ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. herbmedpharmacol.com These transition energies correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule.

Reactivity Indices and Sites Identification

Global reactivity descriptors derived from DFT calculations, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. tandfonline.com

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

Furthermore, local reactivity descriptors like Fukui functions can be calculated to identify specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would pinpoint the most reactive atoms in the pyridine ring and the acetonitrile side chain.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment (e.g., a solvent). rsc.org

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (like water or acetonitrile) and simulate its behavior over nanoseconds. This can reveal:

Conformational Flexibility: How the molecule flexes and rotates in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around polar groups like the pyridine nitrogen and the nitrile group.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and protic solvents.

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for applications in areas like drug design and materials science.

Mechanistic Studies of Reactions Involving this compound

Theoretical and computational studies are invaluable for elucidating the intricate mechanisms of chemical reactions. For this compound, such investigations primarily focus on transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed for aryl halides. researchgate.net The mechanism of these reactions is a catalytic cycle that involves several key steps. Computational models, particularly those using Density Functional Theory (DFT), can map the energy landscapes of these steps, identify transition states, and predict the most likely reaction pathways. royalsocietypublishing.orgresearchgate.net

For this compound, a typical Suzuki-Miyaura coupling with an organoboron reagent (R-B(OR')₂) would proceed through the canonical catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine (C-Br) bond of the pyridine ring. This is often the rate-determining step. DFT studies on similar 2-bromopyridine (B144113) systems show that the activation energy for this step is influenced by the electronic properties of the pyridine ring and the phosphine (B1218219) ligands on the palladium catalyst. researchgate.net The electron-withdrawing nature of the adjacent nitrile group and the pyridine nitrogen can influence the electron density at the C-Br bond, affecting the kinetics of this step.

Transmetalation: The resulting Pd(II) complex undergoes transmetalation, where the organic group (R) from the boronic acid derivative replaces the bromide ligand on the palladium center. Mechanistic studies suggest this can occur via different pathways, often involving a palladium hydroxido complex when a weak base is used in aqueous conditions. researchgate.net The formation of a transient intermediate, such as a [Pd{R-B(OH)₃⁻}{Ar}(PR₃)₂] complex, has been identified through a combination of NMR spectroscopy and DFT calculations for related bromophenylpyridine compounds. researchgate.net

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, forming the new carbon-carbon bond between the pyridine ring and the R group. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational studies can model the geometry and energetics of each intermediate and transition state in this process. For instance, the bond lengths and angles of the palladacycles formed during the reaction can be calculated and compared with experimental data from X-ray crystallography where available. royalsocietypublishing.orgresearchgate.net

The table below outlines the key stages in a hypothetical Suzuki-Miyaura reaction involving this compound, based on established mechanisms for related compounds.

| Reaction Stage | Description | Key Intermediates/Transition States | Computational Insights |

| Catalyst Activation | Pre-catalyst is reduced to the active Pd(0) species. | Pd(OAc)₂ reduction, ligand association | N/A |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of the pyridine ring. | [Pd(0)L₂] → [Ar-Pd(II)(Br)L₂] | DFT calculations of activation energy barriers; analysis of electronic effects of nitrile and pyridine nitrogen. researchgate.net |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | [Ar-Pd(II)(Br)L₂] + R-B(OH)₂ → [Ar-Pd(II)(R)L₂] + BrB(OH)₂ | Modeling of boronate complex formation and ligand exchange; determination of the lowest energy pathway. researchgate.net |

| Reductive Elimination | The new C-C bond is formed, and the product is released. | [Ar-Pd(II)(R)L₂] → Ar-R + [Pd(0)L₂] | Calculation of the energy barrier for the final bond formation and catalyst regeneration. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov While specific QSAR studies focused solely on this compound are not prominent in the literature, the methodology can be applied to its derivatives to predict their potential as biologically active agents, drawing parallels from studies on other pyridine and imidazopyridine analogues. researchgate.net

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to find a correlation.

Key steps in a potential QSAR study of this compound derivatives would include:

Dataset Selection: A series of derivatives would be synthesized by modifying the core structure of this compound. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be measured experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (TPSA). ambeed.com

3D Descriptors: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies).

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build the QSAR model. The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external validation sets. researchgate.net

For this compound derivatives, a QSAR model could provide insights into which structural features are crucial for a particular biological activity. For example, it might reveal that increasing lipophilicity (measured by LogP) enhances cell permeability, while specific steric or electronic features are required for binding to a biological target.

The table below lists some relevant molecular descriptors that could be used in a QSAR study of this compound derivatives and their potential biological relevance.

| Descriptor Type | Descriptor Example | Calculated Value for Parent Compound | Potential Biological Relevance |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | ~1.5 | Membrane permeability, hydrophobic interactions with target |

| Electronic | Topological Polar Surface Area (TPSA) | 36.68 Ų ambeed.com | Hydrogen bonding capacity, permeability |

| Electronic | Dipole Moment | N/A | Strength of polar interactions with the target site |

| Steric/Topological | Number of Rotatable Bonds | 1 ambeed.com | Conformational flexibility, entropy of binding |

| Quantum Chemical | HOMO/LUMO Energies | N/A | Chemical reactivity, charge-transfer interactions |

By establishing a statistically significant QSAR model, researchers can virtually screen new derivatives of this compound, prioritizing the synthesis and testing of compounds with the highest predicted activity, thereby accelerating the drug discovery or agrochemical development process.

Biological Activity and Medicinal Chemistry Applications of 2 2 Bromopyridin 3 Yl Acetonitrile Derivatives

Derivatization Strategies for the Development of Bioactive Molecules

The inherent chemical reactivity of the 2-(2-bromopyridin-3-yl)acetonitrile scaffold allows for a multitude of derivatization strategies to produce structurally diverse and biologically active molecules. The bromine atom and the nitrile group are key handles for synthetic modifications.

Common derivatization approaches for related bromopyridine structures include:

Nucleophilic Substitution: The bromine atom on the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for its replacement with various functional groups such as amines, thiols, or alkoxides. This strategy is fundamental in creating libraries of analogues with diverse physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions: The reactive bromine atom serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This enables the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical space and allowing for the exploration of structure-activity relationships (SAR). For instance, aminopyridine derivatives have been synthesized by the Suzuki coupling of appropriate boronic esters or acids with bromo-substituted pyridines. nih.gov

Functional Group Transformation of the Nitrile: The acetonitrile (B52724) moiety can be transformed into other functional groups. For example, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride, or hydrolyzed to a carboxylic acid. These transformations provide access to different classes of compounds with potentially altered biological activities.

Cyclization Reactions: The bifunctional nature of the scaffold can be exploited to construct fused heterocyclic systems. For example, 2-amino-3-bromopyridine (B76627) derivatives can be cyclized with reagents like ethyl 3-bromopyruvate (B3434600) to form imidazo[1,2-a]pyridine (B132010) structures, which are known to possess biological activity. semanticscholar.orgtandfonline.com

Application in Fragment-Based Drug Design Initiatives

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.comacs.org Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound. The this compound scaffold and its close analogues are well-suited for FBDD.

The pyridine ring is a common motif in many approved drugs and is considered a "privileged structure" in medicinal chemistry due to its ability to form favorable interactions with various biological targets. ekb.egresearchgate.net Specifically, the nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in many enzyme active sites, including kinases. nih.gov

In FBDD, a fragment like a bromopyridine derivative can be identified as a "hit". The bromine atom then provides a convenient vector for synthetic elaboration, allowing chemists to systematically explore the surrounding chemical space by introducing different substituents via coupling reactions. acs.org This approach has been successfully used to develop potent inhibitors for various targets, including kinases and enzymes involved in HIV. nih.govmdpi.comnih.gov For instance, the development of STAT3 inhibitors has utilized a fragment-based approach where a pyridine fragment played a key role in the design of more potent molecules. nih.gov

Pharmacological Activities of Synthesized Analogues

Derivatives of bromopyridine acetonitriles have demonstrated a wide spectrum of pharmacological activities. The following sections detail the efficacy of these analogues in various therapeutic areas, with data often derived from closely related isomers.

Antimicrobial Efficacy

The search for new antimicrobial agents is a global health priority. Pyridine-based compounds have emerged as a promising class of molecules with potential antibacterial and antifungal properties. nih.gov Studies on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, which share the core pyridine ring, have shown selective and potent antibacterial activity, particularly against Gram-positive bacteria like Micrococcus luteus and moderate activity against resistant strains such as MRSA and VRE. nih.gov Derivatives of 2-(3-Bromopyridin-2-yl)acetonitrile (B169921) have been shown to inhibit microbial growth by interfering with essential biological processes in microorganisms.

| Compound/Scaffold | Activity | Target Organism(s) |

| N-alkyl-N-(pyridin-2-yl)hydroxylamines | Potent | Micrococcus luteus |

| N-alkyl-N-(pyridin-2-yl)hydroxylamines | Moderate | MRSA, VRE |

Anti-inflammatory Properties